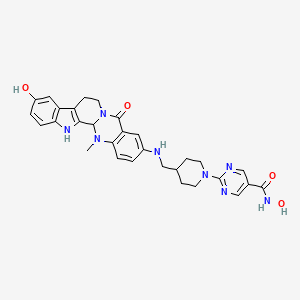

Top/HDAC-IN-2

Description

Top/HDAC-IN-2 (Catalog No. HY-145852) is a dual-target inhibitor that concurrently inhibits topoisomerase (Top) and histone deacetylase (HDAC) enzymes . Preclinical studies highlight its potent antitumor activity, primarily through apoptosis induction in cancer cells. Unlike single-target HDAC inhibitors, its dual mechanism may enhance efficacy by disrupting DNA repair (via Top inhibition) and epigenetic regulation (via HDAC inhibition), offering a novel approach to overcoming drug resistance in malignancies.

Properties

Molecular Formula |

C30H32N8O4 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

N-hydroxy-2-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C30H32N8O4/c1-36-25-5-2-19(31-14-17-6-9-37(10-7-17)30-32-15-18(16-33-30)27(40)35-42)12-23(25)29(41)38-11-8-21-22-13-20(39)3-4-24(22)34-26(21)28(36)38/h2-5,12-13,15-17,28,31,34,39,42H,6-11,14H2,1H3,(H,35,40) |

InChI Key |

CIQNHCUJXLAVPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5CCN(CC5)C6=NC=C(C=N6)C(=O)NO)C7=C(N3)C=CC(=C7)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Top/HDAC-IN-2 involves the design and development of evodiamine-based inhibitors. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory activity against topoisomerase and histone deacetylase enzymes.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Top/HDAC-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures. These derivatives are studied for their enhanced or altered biological activities .

Scientific Research Applications

Top/HDAC-IN-2 has a wide range of scientific research applications, including:

Cancer Research: It is extensively studied for its antitumor properties and its ability to induce apoptosis in cancer cells.

Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and chromatin remodeling.

Drug Development: this compound serves as a lead compound for the development of new dual inhibitors targeting topoisomerase and histone deacetylase enzymes.

Neurodegenerative Diseases:

Mechanism of Action

Top/HDAC-IN-2 exerts its effects by inhibiting both topoisomerase and histone deacetylase enzymes. The inhibition of topoisomerase prevents the unwinding of DNA, thereby interfering with DNA replication and transcription. The inhibition of histone deacetylase leads to the accumulation of acetylated histones, resulting in an open chromatin structure and altered gene expression. This dual inhibition mechanism induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

CDK/HDAC-IN-2 (HY-146276)

- Targets : Inhibits HDAC1/2/3 (IC₅₀ = 6.4, 0.25, 45 nM) and cyclin-dependent kinases CDK1/2/4 (IC₅₀ = 8.63, 0.30, >1000 nM) .

- Mechanism : Combines cell cycle arrest (via CDK inhibition) with epigenetic modulation (HDAC inhibition).

- Antiproliferative Activity : Exhibits superior potency compared to single-target inhibitors in preclinical models .

- Clinical Status: No clinical data reported.

| Parameter | Top/HDAC-IN-2 | CDK/HDAC-IN-2 |

|---|---|---|

| Primary Targets | HDAC, Topoisomerase | HDAC1/2/3, CDK1/2/4 |

| IC₅₀ (HDAC1) | Not reported | 6.4 nM |

| Key Mechanism | DNA damage + epigenetic modulation | Cell cycle arrest + epigenetic modulation |

| Clinical Stage | Preclinical | Preclinical |

Key Difference : this compound’s dual Top/HDAC inhibition uniquely disrupts DNA topology and histone acetylation, whereas CDK/HDAC-IN-2 targets cell cycle regulators alongside HDACs.

Comparison with Single-Target HDAC Inhibitors

Vorinostat (SAHA)

- Targets : Pan-HDAC inhibitor (HDAC1, 2, 3, 6) .

- Mechanism : Induces histone hyperacetylation, reactivating tumor suppressor genes.

- Clinical Findings: Limited efficacy as monotherapy in brain tumors; used in combination regimens .

- Side Effects : Thrombocytopenia, fatigue, and dose-dependent amplification of myeloid-derived suppressor cells (MDSCs) at high concentrations .

Entinostat (MS-275)

- Targets : Class I HDACs (HDAC1, 2, 3) .

- Mechanism: Suppresses STAT3 signaling and downregulates immunosuppressive enzymes (Arg-1, iNOS) in MDSCs .

- Clinical Utility: More frequently reported in clinical trials due to its immunomodulatory effects .

Key Insights :

- Structural Class: Vorinostat (hydroxamate) and entinostat (benzamide) differ chemically from this compound (structure undisclosed), impacting bioavailability and selectivity .

- Gene Expression : All HDAC inhibitors regulate a "core" set of 13 genes involved in apoptosis and DNA synthesis, but dual inhibitors like this compound may amplify these effects via synergistic pathways .

Biological Activity

Top/HDAC-IN-2 is a potent inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. Its biological activity is primarily linked to its role in modulating gene expression through epigenetic mechanisms, particularly in the context of cancer therapy. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the enzymatic activity of HDACs, which are crucial for the deacetylation of histones and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that facilitates transcriptional activation of genes involved in apoptosis, cell cycle regulation, and differentiation.

Key Mechanisms:

- Histone Acetylation : Inhibition of HDACs increases acetylation levels on histone tails, promoting gene expression.

- Non-Histone Protein Modification : HDAC inhibitors also affect non-histone proteins, influencing various cellular pathways including apoptosis and cell signaling.

Biological Activity in Cancer

This compound has shown significant promise in preclinical studies for various cancer types, particularly hematological malignancies and solid tumors. Its ability to induce apoptosis and inhibit tumor growth has been well documented.

Case Studies:

-

Breast Cancer : A study demonstrated that this compound effectively reduced cell viability in triple-negative breast cancer (TNBC) cell lines. The compound induced apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Cell Line IC50 (µM) Apoptosis Induction (%) MDA-MB-231 1.5 70 MCF-7 2.0 65 -

Lung Cancer : In A549 lung cancer cells, this compound treatment resulted in significant cell cycle arrest at the G1 phase, leading to decreased proliferation rates.

Treatment Duration (hrs) Cell Viability (%) 24 75 48 50 72 30

Research Findings

Recent studies have elucidated the specific biological pathways affected by this compound:

-

Gene Expression Modulation : ChIP-seq analyses revealed that treatment with this compound led to increased acetylation at transcription start sites (TSS) of several tumor suppressor genes, correlating with enhanced gene expression.

- Example Genes : p21, p53, and BRCA1 showed significant upregulation post-treatment.

- Tumor Microenvironment Alteration : The compound was found to modulate the tumor microenvironment by reducing inflammatory cytokine production and altering immune cell infiltration in tumor tissues.

Clinical Implications

The therapeutic potential of this compound extends beyond preclinical models. Ongoing clinical trials are exploring its efficacy as a monotherapy and in combination with other agents:

- Combination Therapies : Initial results suggest that combining this compound with chemotherapy agents enhances therapeutic outcomes by synergistically promoting apoptosis in resistant cancer cells.

Table: Summary of Clinical Trials Involving this compound

| Trial Phase | Cancer Type | Combination Therapy | Status |

|---|---|---|---|

| Phase I | Hematological Malignancies | Chemotherapy | Recruiting |

| Phase II | Triple-Negative Breast Cancer | Immunotherapy | Active |

| Phase III | Lung Cancer | Targeted Therapy | Completed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.